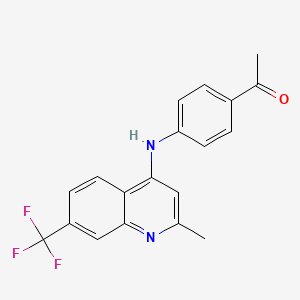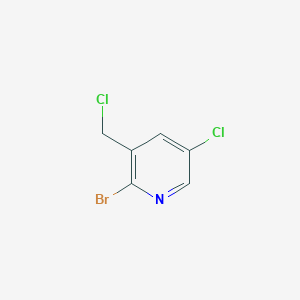
2-Bromo-5-chloro-3-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-chloro-3-(chloromethyl)pyridine” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” involves several steps. One of the key steps is the palladium-catalyzed amination . Another important step is the halogen-exchange reaction using anhydrous potassium fluoride . The Suzuki coupling with 2,5-dimethoxyphenylboronic acid is also a crucial step in the synthesis .Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” is C6H4BrCl2N . The InChI code is 1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-chloro-3-(chloromethyl)pyridine” are complex. For instance, it can undergo a free radical reaction . It can also participate in a halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” include a boiling point of 293.5±35.0°C at 760 mmHg . It is slightly soluble in water . The molecular weight is 240.91 .Scientific Research Applications
Agrochemical Industry
2-Bromo-5-chloro-3-(chloromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used to protect crops from pests and diseases. The compound’s halogenated pyridine structure is particularly effective in creating new pesticides with enhanced efficacy and safety profiles .
Pharmaceutical Synthesis
This compound serves as a building block in pharmaceutical research, particularly in the synthesis of drugs that require halogenated pyridines as a core structure. It’s utilized in creating compounds with potential therapeutic effects, including antiviral, antibacterial, and anti-inflammatory properties .
Development of Neonicotinoids
Neonicotinoids, a class of neuro-active insecticides, are synthesized using 2-Bromo-5-chloro-3-(chloromethyl)pyridine . These insecticides are similar to nicotine and act on the nervous system of insects, leading to paralysis and death, thereby protecting crops .
Veterinary Medicine
In veterinary medicine, this compound is used to develop treatments for parasitic infections in animals. It contributes to the creation of veterinary drugs that can control parasitic worms and external parasites like fleas and ticks .
Material Science
The halogenated pyridine structure of 2-Bromo-5-chloro-3-(chloromethyl)pyridine is beneficial in material science for creating advanced materials with specific properties, such as increased thermal stability or unique electronic characteristics .
Research on Fluorinated Compounds
The compound is also involved in the research and development of fluorinated organic chemicals, which are increasingly important in various fields, including agrochemicals and pharmaceuticals. The unique characteristics of fluorine atoms in these compounds contribute to their biological activity and physical properties .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as neuronal nicotinic acetylcholine receptors .
Mode of Action
Benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways, depending on their substitution . The compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceutical compounds , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given its potential use in the synthesis of pharmaceutical compounds , it may have diverse effects depending on the specific context of its use.
Action Environment
It’s worth noting that the compound should be stored under an inert atmosphere at 4°c , suggesting that temperature and atmospheric conditions could impact its stability.
properties
IUPAC Name |
2-bromo-5-chloro-3-(chloromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAMCMDAOIWBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-(chloromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

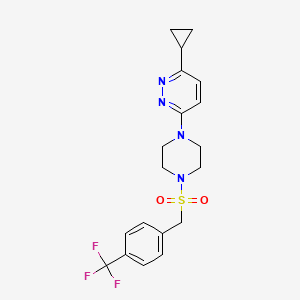
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2744696.png)
![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)
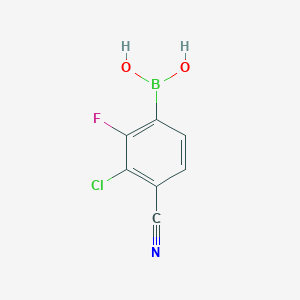
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2744699.png)
![5-{[(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl}-2-ethoxybenzenecarboxylic acid](/img/structure/B2744701.png)

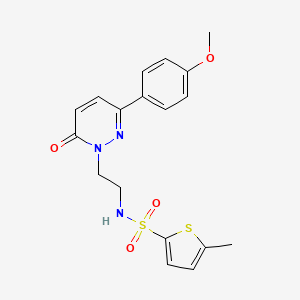
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)
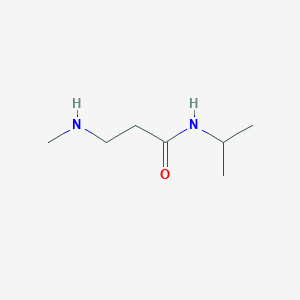
![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)
